molecular formula C7H15ClN2O2 B1439918 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride CAS No. 1220036-49-6

2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride

Cat. No. B1439918
M. Wt: 194.66 g/mol
InChI Key: NUUMACPAZNBPKN-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride” is a chemical compound with the CAS Number: 1220033-45-3 . It has a molecular weight of 222.71 . The IUPAC name for this compound is 1-(2-amino-2-methylpropanoyl)-4-piperidinol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride is a compound that may not have been directly studied, but its structural components and functionalities suggest relevance in the field of chemical synthesis and reactivity. For instance, beta-amino alcohols, which share structural similarities with the compound , undergo rearrangements via aziridinium intermediates. These rearrangements can be influenced by the nature of nucleophiles and substituents, highlighting the compound's potential utility in synthetic organic chemistry for generating a variety of amines (T. Métro, B. Duthion, Domingo Gomez Pardo, & J. Cossy, 2010).

Pharmacological Applications

The chemical structure of 2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride suggests potential for pharmacological investigation. Hydroxy acids and related compounds, for instance, have been studied for their diverse biological activities. Hydroxycoumarins, which share a hydroxy functional group similar to the one in the compound of interest, have shown significant applications in medicinal chemistry, including anticoagulant and antimicrobial properties (Jules Yoda, Abdoulaye Djandé, L. Cissé, A. Abou, L. Kaboré, & A. Saba, 2019; Jules Yoda, 2020).

Biocatalysis and Green Chemistry

The compound could also find applications in biocatalysis and green chemistry, leveraging its functionalities for enzyme-catalyzed reactions. The presence of an amino group and a hydroxy group in its structure could facilitate its role as a substrate or intermediate in enzymatic transformations aimed at producing biologically active molecules or green chemistry applications (Joerg H. Schrittwieser, Stefan Velikogne, & W. Kroutil, 2018).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c8-5-7(11)9-3-1-6(10)2-4-9;/h6,10H,1-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUMACPAZNBPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-hydroxy-1-piperidinyl)-1-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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